4-nitro-1H-indole-6-carboxylic acid
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Overview
Description
4-nitro-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family, characterized by a nitro group at the fourth position and a carboxylic acid group at the sixth position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-indole-6-carboxylic acid typically involves the nitration of 1H-indole-6-carboxylic acid. A common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Halogenating agents, alkylating agents, or acylating agents under acidic or basic conditions.
Coupling: Carbodiimides or other coupling reagents in the presence of a base.
Major Products Formed
Reduction: 4-amino-1H-indole-6-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Coupling: Amides or esters of this compound.
Scientific Research Applications
4-nitro-1H-indole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1H-indole-6-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-amino-1H-indole-6-carboxylic acid: Formed by the reduction of 4-nitro-1H-indole-6-carboxylic acid, with different biological properties.
4-nitro-1H-indole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.
Uniqueness
This compound is unique due to the presence of both a nitro group and a carboxylic acid group on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H6N2O4 |
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Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-nitro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)5-3-7-6(1-2-10-7)8(4-5)11(14)15/h1-4,10H,(H,12,13) |
InChI Key |
RDBWOFDEHBHBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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